5-Fluoro-2-phenyl-3-pyridinecarboxylic acid
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Overview
Description
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring. Pyridinecarboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of phenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .
Another method involves the diazotization of 2-aminopyridine derivatives followed by fluorination. This process typically requires the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-3-carboxylic acid: Similar structure but lacks the phenyl group.
2-Fluoro-3-pyridinecarboxylic acid: Similar structure but lacks the phenyl group and has the fluorine atom at a different position.
Picolinic acid: A pyridinecarboxylic acid without the fluorine and phenyl groups.
Uniqueness
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-phenylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-10(12(15)16)11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLHJMPWSIAINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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